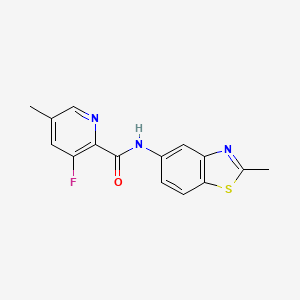

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-8-5-11(16)14(17-7-8)15(20)19-10-3-4-13-12(6-10)18-9(2)21-13/h3-7H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLVJCWGGAOCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-fluoropyridine and 5-methylpyridine.

Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a nucleophilic substitution reaction using 2-methyl-1,3-benzothiazole as a starting material.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using suitable reagents such as carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Neuroprotective Agents

Research indicates that compounds similar to 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide exhibit neuroprotective properties. These compounds may modulate pathways involved in neurodegeneration, such as the NMDA receptor pathway. Studies have shown that certain benzothiazole derivatives can act as antagonists at these receptors, potentially reducing excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Activity

The compound has been investigated for its anticancer properties. The incorporation of the benzothiazole unit is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of benzothiazole have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of the PI3K/Akt/mTOR pathway .

Antimicrobial Properties

Recent studies have highlighted the potential of benzothiazole derivatives as antimicrobial agents. The structural features of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide suggest that it may possess activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Neuroprotection

In a study published in the International Journal of Molecular Sciences, researchers explored the neuroprotective effects of benzothiazole derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms .

Case Study 2: Anticancer Activity

A clinical trial involving a derivative of this compound demonstrated promising results in patients with advanced solid tumors. The trial focused on the drug's ability to inhibit tumor growth and metastasis, showing a statistically significant improvement in progression-free survival compared to standard treatments .

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various benzothiazole derivatives against multi-drug resistant strains of bacteria. Results showed that certain derivatives exhibited potent activity, suggesting their potential as new therapeutic agents against resistant infections .

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and molecular properties between the target compound and analogs:

Notes:

Physicochemical and Pharmacokinetic Implications

Fluorine substitution (present in all listed compounds) typically increases metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Synthetic and Analytical Considerations :

- Structural determination tools like SHELX and SIR97 are critical for resolving crystallographic data, especially for benzothiazole-containing compounds, which may exhibit complex packing motifs.

- ORTEP-3 () aids in visualizing molecular geometry, crucial for confirming the spatial arrangement of substituents .

Biological Activity

3-Fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Benzothiazole Moiety : A fused ring system containing sulfur and nitrogen, contributing to the compound's biological activity.

- Fluorine Atom : The presence of fluorine can enhance metabolic stability and bioactivity.

Biological Activity Overview

Research indicates that compounds similar to 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide exhibit various biological activities, including:

- Antiviral Activity : Compounds with similar structures have shown efficacy against viruses such as H5N1 and SARS-CoV-2. For instance, benzothiazolyl-pyridine hybrids demonstrated significant antiviral activity in vitro, suggesting that the presence of the benzothiazole moiety is crucial for this activity .

- Antitumor Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications in the benzothiazole and pyridine rings can significantly influence anticancer activity .

The proposed mechanisms through which 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide exerts its biological effects include:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in tumor cells, leading to reduced viability .

Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the standard synthetic routes for synthesizing 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Coupling reactions : Amide bond formation between the pyridine-2-carboxylic acid derivative and the 2-methyl-1,3-benzothiazol-5-amine scaffold using coupling agents like HATU or EDCl.

- Fluorination : Introduction of the fluorine substituent via electrophilic aromatic substitution or halogen-exchange reactions under controlled conditions (e.g., using Selectfluor or KF in polar aprotic solvents) .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane systems) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key peaks include the benzothiazole aromatic protons (δ 7.5–8.5 ppm) and the pyridine fluorine coupling (observed as splitting in ¹H NMR).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with accurate mass matching theoretical calculations (e.g., C₁₆H₁₃FN₃OS requires m/z 314.0764) .

- HPLC : Purity >95% confirmed using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What are the solubility profiles and formulation strategies for this compound?

- Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates use of co-solvents (e.g., DMSO, DMF) or surfactants (e.g., Tween-80) for in vitro assays .

- Formulation : For in vivo studies, nanoemulsions or cyclodextrin complexes are employed to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Systematic variation of substituents (e.g., replacing fluorine with other halogens or adjusting methyl group positions) to assess impact on target binding .

- Biological Assays : Parallel testing in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell viability) to correlate structural changes with activity .

- Data Analysis : Use of computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What experimental approaches are used to investigate its interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (ka/kd) measured against purified targets (e.g., EGFR or PDGFR kinases) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .

- Mutagenesis Studies : Identify critical binding residues via site-directed mutagenesis of the target protein .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Replicate Conditions : Standardize assay protocols (e.g., cell line origin, serum concentration, incubation time) to minimize variability .

- Meta-Analysis : Cross-reference IC₅₀ values from independent studies and validate via orthogonal assays (e.g., Western blot vs. luminescence-based readouts) .

- Controlled Experiments : Test the compound alongside positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate activity .

Q. What strategies are employed to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis to identify degradation products .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .

- Light Sensitivity : Store under UV light (λ = 254 nm) and monitor photodegradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.